molecular formula C18H16N4O6S B2380332 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid CAS No. 402945-20-4

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2380332
CAS No.: 402945-20-4
M. Wt: 416.41
InChI Key: DDSFPFDUZKFHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound contains a nitrobenzoyl group, a thioureido group, and an oxobutanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoic acid with thiourea to form 3-(3-nitrobenzoyl)thiourea. This intermediate is then reacted with 4-aminophenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, often involving controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products .

Scientific Research Applications

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioureido group may also play a role in binding to metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Nitrobenzoyl)-2-thioureido)benzoic acid
  • 4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

What sets 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[4-[(3-nitrobenzoyl)carbamothioylamino]anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S/c23-15(8-9-16(24)25)19-12-4-6-13(7-5-12)20-18(29)21-17(26)11-2-1-3-14(10-11)22(27)28/h1-7,10H,8-9H2,(H,19,23)(H,24,25)(H2,20,21,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSFPFDUZKFHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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